molecular formula C15H10BrNO5 B12617255 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-67-6

2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid

Cat. No.: B12617255
CAS No.: 917614-67-6
M. Wt: 364.15 g/mol
InChI Key: ZOPZTNRYOZOXMP-UHFFFAOYSA-N
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Description

2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a brominated hydroxyphenyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.

    Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.

    Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.

Scientific Research Applications

2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated hydroxyphenyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties

Biological Activity

2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C14H10BrNO4
  • Molecular Weight : 324.14 g/mol
  • Density : Approximately 1.5 g/cm³
  • Melting Point : Not extensively documented but inferred to be moderate based on related compounds.

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromo and nitro groups enhances its reactivity and potential interactions with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity at low concentrations (around 10 µM) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression:

  • Aromatase Inhibition : It has shown potential as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent cancers like breast cancer. Compounds with similar structures have demonstrated IC50 values as low as 0.87 nM .
  • Nitric Oxide Synthase (NOS) : Preliminary studies suggest that it may also inhibit NOS, which plays a role in tumor growth and metastasis.

Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to cultured human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Enzyme Interaction

A crystallographic analysis was conducted to understand the binding interactions between the compound and aromatase. The study revealed that the bromo group facilitates strong interactions within the active site, enhancing inhibitory potency .

Comparative Analysis

Compound NameIC50 (µM)Mechanism of ActionTarget
This compound~10Aromatase inhibitionBreast cancer
Letrozole0.52Aromatase inhibitionBreast cancer
Tamoxifen0.15Estrogen receptor modulationBreast cancer

Properties

CAS No.

917614-67-6

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20)

InChI Key

ZOPZTNRYOZOXMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O

Origin of Product

United States

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